molecular formula C9H13Cl2N3 B1422683 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride CAS No. 1334013-89-6

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride

Cat. No.: B1422683
CAS No.: 1334013-89-6
M. Wt: 234.12 g/mol
InChI Key: SUWCOWMPWSYIRA-UHFFFAOYSA-N
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Description

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2N3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with formic acid, followed by cyclization to form the quinazoline ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can be further utilized in different scientific applications.

Scientific Research Applications

3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride.

    Dihydroquinazoline: A reduced form of quinazoline with similar chemical properties.

    Substituted Quinazolines: Compounds with various substituents on the quinazoline ring, exhibiting different chemical and biological properties.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research applications.

Properties

IUPAC Name

1,4-dihydroquinazolin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c10-5-9-11-6-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWCOWMPWSYIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride
Reactant of Route 2
3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride
Reactant of Route 3
3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride
Reactant of Route 4
3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride
Reactant of Route 5
3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride
Reactant of Route 6
3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride

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